Dimethyl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate
Overview
Description
Dimethyl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes aromatic rings and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate typically involves multiple steps. One common method includes the esterification of benzene-1,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst to form the dimethyl ester. This is followed by the acylation of the ester with 2-(5-methyl-2-propan-2-ylphenoxy)acetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Dimethyl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Dimethyl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Similar in structure but lacks the phenoxyacetyl group.
Dimethyl isophthalate: Another related compound with a different arrangement of functional groups.
Uniqueness
Dimethyl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
IUPAC Name |
dimethyl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-13(2)16-8-6-14(3)10-19(16)29-12-20(24)23-18-11-15(21(25)27-4)7-9-17(18)22(26)28-5/h6-11,13H,12H2,1-5H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDNQQKHRSUQLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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